molecular formula C10H22N2O4S B13498170 tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate

tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate

Cat. No.: B13498170
M. Wt: 266.36 g/mol
InChI Key: HWLKHNUGDSYVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate: is a chemical compound that belongs to the class of carbamates Carbamates are widely used in organic synthesis as protecting groups for amines due to their stability and ease of removal under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable sulfonamide derivativeThe reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under mild acidic conditions, revealing the free amine group for further reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential modification of complex molecules .

Comparison with Similar Compounds

Comparison:

Conclusion

tert-Butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate is a versatile compound with significant applications in organic synthesis, medicinal chemistry, and the chemical industry. Its unique structure allows for selective reactions and protection of amine groups, making it a valuable tool in the development of complex molecules.

Properties

Molecular Formula

C10H22N2O4S

Molecular Weight

266.36 g/mol

IUPAC Name

tert-butyl N-(2,2-dimethyl-3-sulfamoylpropyl)carbamate

InChI

InChI=1S/C10H22N2O4S/c1-9(2,3)16-8(13)12-6-10(4,5)7-17(11,14)15/h6-7H2,1-5H3,(H,12,13)(H2,11,14,15)

InChI Key

HWLKHNUGDSYVHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(C)(C)CS(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.